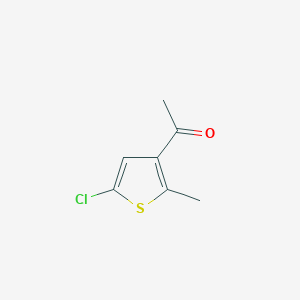
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) can be achieved through several methods. One common approach involves the bromination of 4-methyl-1-pentene followed by the introduction of a hydroxyl group. The reaction conditions typically include the use of bromine or a bromine-containing reagent and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the addition of bromine to the double bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Major Products Formed
Oxidation: Formation of 4-penten-1-one, 5-bromo-4-methyl-.
Reduction: Formation of 4-penten-1-ol, 4-methyl-.
Substitution: Formation of 4-penten-1-amine, 5-bromo-4-methyl- or 4-penten-1-thiol, 5-bromo-4-methyl-.
Scientific Research Applications
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The double bond in the structure allows for potential reactions with reactive species, contributing to its reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol, 4-methyl-: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methyl-1-pentene:
Uniqueness
4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is unique due to the combination of a bromine atom, hydroxyl group, and double bond in its structure. This combination imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C6H11BrO |
|---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
(E)-5-bromo-4-methylpent-4-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c1-6(5-7)3-2-4-8/h5,8H,2-4H2,1H3/b6-5+ |
InChI Key |
SCKDGUKOGUEZBC-AATRIKPKSA-N |
Isomeric SMILES |
C/C(=C\Br)/CCCO |
Canonical SMILES |
CC(=CBr)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


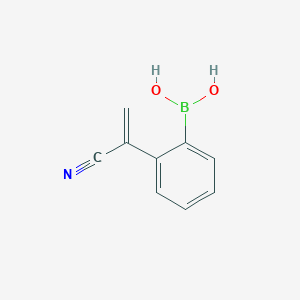
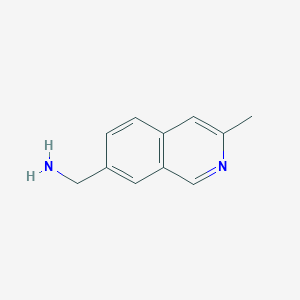


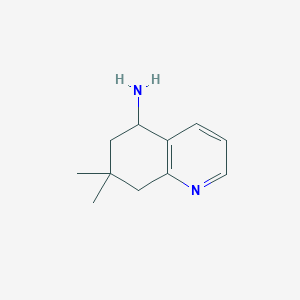
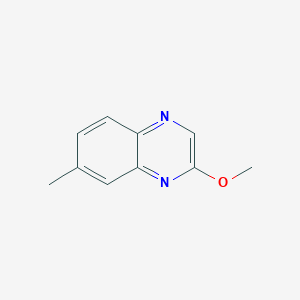

![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11912963.png)

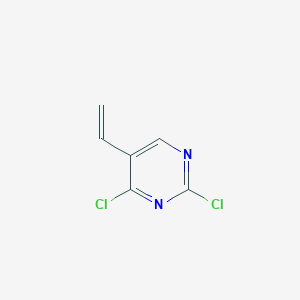
![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)
![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)
